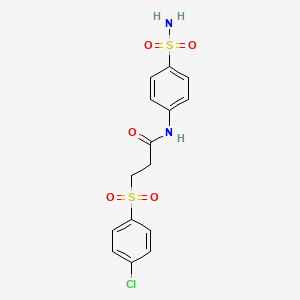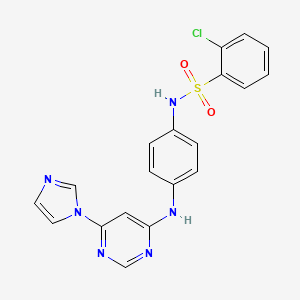
1-(4-chlorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Spectroscopic Investigations and Model Compounds
Research has explored the spectroscopic properties and conformation of dihydropyridine derivatives, providing insights into their electronic structure and behavior as model compounds for natural coenzymes. These studies contribute to understanding the fundamental aspects of these compounds, which is crucial for their application in scientific research, particularly in biochemistry and molecular biology (Fischer et al., 1988).
Hydrogen Bonding in Anticonvulsant Enaminones
The structural analysis of enaminones, which share a core structure with the compound , has revealed significant insights into hydrogen bonding patterns. This information is pivotal in drug design and the development of new pharmaceuticals, especially those targeting neurological disorders (Kubicki et al., 2000).
Synthesis Under Microwave Irradiation
Advancements in synthetic methods have been demonstrated, including the synthesis of related compounds under microwave irradiation. This technique offers a faster, more efficient route for producing dihydropyridine derivatives, which are valuable in medicinal chemistry and materials science (Abdalha et al., 2011).
Antihypertensive and Coronary Vessel Dilators
Certain dihydropyridine derivatives have been identified as potent antihypertensive agents and coronary vessel dilators. This pharmacological activity is crucial for the development of treatments for cardiovascular diseases, showcasing the potential therapeutic applications of these compounds (Abernathy, 1978).
Fluorescence Properties
Studies on the fluorescence properties of dihydropyridine carboxamides have expanded their application in materials science, particularly in the development of fluorescent markers and sensors. These applications are essential for biological imaging and environmental monitoring (Ershov et al., 2015).
Antitubercular Activity
Research into 1, 4-dihydropyridine derivatives has also shown significant anti-tubercular activity. The design and synthesis of these compounds provide a pathway for developing new antitubercular drugs, addressing the need for more effective treatments against mycobacterium tuberculosis (Iman et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-16-9-7-14(8-10-16)13-24-11-3-5-17(20(24)26)19(25)23-18-6-2-1-4-15(18)12-22/h1-11H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSUZFIOYHIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/no-structure.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)
![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)

